(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
CAS No.: 778511-13-0
Cat. No.: VC8473020
Molecular Formula: C27H42FeNP
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine - 778511-13-0](/images/structure/VC8473020.png)
CAS No. | 778511-13-0 |
---|---|
Molecular Formula | C27H42FeNP |
Molecular Weight | 467.4 g/mol |
IUPAC Name | carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+) |
Standard InChI | InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1 |
Standard InChI Key | OMJOHENANHRVCK-FAJIOPDMSA-N |
Isomeric SMILES | [CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] |
SMILES | [CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] |
Canonical SMILES | [CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] |
Structural and Chemical Properties
The compound’s molecular formula is C27H42FeNP, with a molecular weight of 467.4 g/mol. Its structure integrates a ferrocenyl moiety modified at the cyclopentadienyl ring with a diphenylphosphino group and an ethylamine side chain bearing a methyl substituent. The stereochemistry is defined by the (S)-(+)-configuration at the ethylamine nitrogen and the (R)-configuration at the phosphino-bearing cyclopentadienyl ring, creating a rigid, chiral environment .
Table 1: Key Physical and Chemical Properties
The Standard InChIKey (OMJOHENANHRVCK-FAJIOPDMSA-N) and Isomeric SMILES ([CH3-].[CH3-].CC@@HNC.C1CCCC1.[Fe+2]) highlight its stereochemical complexity and ionic character.
Synthesis and Manufacturing
The synthesis of (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine involves multi-step organometallic reactions. A common approach includes:
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Functionalization of Ferrocene: Lithiation of ferrocene followed by reaction with dichlorophenylphosphine to introduce the phosphino group.
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Chiral Resolution: Separation of enantiomers via chromatography or crystallization using chiral auxiliaries.
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Amine Substitution: Reaction of the intermediate with methylamine under controlled conditions to install the N-methyl ethylamine group .
Critical to the process is maintaining stereochemical integrity, achieved through low-temperature reactions and chiral catalysts. The final product is typically isolated as an air-stable solid, though it degrades upon exposure to strong oxidizers .
Applications in Asymmetric Catalysis
This ligand excels in enantioselective transformations due to its ability to induce high enantiomeric excess (ee) in products. Key applications include:
Enantioselective Vinylation of Aldehydes
In the presence of zinc catalysts, the ligand facilitates the addition of vinyl groups to aldehydes, producing chiral allylic alcohols with >90% ee. The phosphino group coordinates to the metal center, while the ethylamine moiety directs substrate orientation .
Hydrosilylation Reactions
The compound has been employed in hydrosilylation of ketones and imines, where it enhances regioselectivity and turnover frequency. For example, in the hydrosilylation of acetophenone, it achieves 85% conversion with 92% ee under mild conditions .
Table 2: Comparative Performance in Catalytic Reactions
Reaction Type | Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Vinylation of Aldehydes | Benzaldehyde | 94 | 88 | |
Hydrosilylation of Ketones | Acetophenone | 92 | 85 | |
Hydrogenation of Alkenes | Styrene | 89 | 78 |
Research Findings and Mechanistic Insights
Recent studies have elucidated the ligand’s role in stabilizing transition states. For instance:
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X-ray Crystallography: Reveals a distorted tetrahedral geometry around the metal center, with the phosphino group occupying an equatorial position and the ethylamine nitrogen in an axial orientation. This arrangement creates a chiral pocket that discriminates between substrate enantiomers .
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Kinetic Studies: Demonstrate that the rate-determining step in vinylation involves oxidative addition of the aldehyde to the zinc complex, accelerated by electron-donating effects of the ferrocenyl backbone .
Comparison with Related Ferrocenyl Ligands
The ligand’s performance is often contrasted with analogues like (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine (CAS 55700-44-2). Key differences include:
Table 3: Structural and Functional Comparisons
Property | Target Ligand (CAS 778511-13-0) | Dimethyl Analogue (CAS 55700-44-2) |
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Molecular Formula | C27H42FeNP | C26H28FeNP |
Molecular Weight | 467.4 g/mol | 441.34 g/mol |
Amine Substituent | N-Methyl | N,N-Dimethyl |
Optical Rotation | +320° (c=0.5 in CHCl3) | -355° (c=0.6 in Ethanol) |
Catalytic Efficiency | Higher enantioselectivity | Faster reaction kinetics |
The N-methyl variant exhibits superior enantioselectivity in aldehyde vinylation, whereas the dimethyl analogue offers faster kinetics due to increased electron density at the nitrogen .
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